Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, oxime
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Overview
Description
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime is a chemical compound that features a dichlorophenyl group, an imidazole ring, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime typically involves the following steps:
Formation of the Ethanone Intermediate: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base such as potassium carbonate to form the ethanone intermediate.
Oxime Formation: The ethanone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxime group can undergo oxidation to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its imidazole ring, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime has potential applications as an antifungal or antibacterial agent. The imidazole ring is a common pharmacophore in many bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The oxime group can form hydrogen bonds with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Lacks the oxime group, which may affect its reactivity and biological activity.
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Contains a hydroxyl group instead of an oxime group, which may influence its solubility and interaction with biological targets.
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone hydrazone: Contains a hydrazone group, which may alter its chemical reactivity and biological properties.
Uniqueness
The presence of the oxime group in (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime provides unique reactivity and potential for hydrogen bonding, which can influence its chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Biological Activity
Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, oxime, also known by various synonyms including 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research studies and providing detailed data tables and case studies.
- Molecular Formula : C11H9Cl2N3O
- Molecular Weight : 269.01 g/mol
- CAS Number : 64211-06-9
Structural Representation
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that Ethanone derivatives exhibit notable antimicrobial properties . A study analyzing various imidazole derivatives reported that compounds with similar structures displayed significant antibacterial and antifungal activities. The presence of the imidazole ring is crucial for these activities, as it enhances interaction with microbial targets .
Table 1: Antimicrobial Activity of Ethanone Derivatives
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethanone oxime | Antibacterial | 32 µg/mL |
Ethanone oxime | Antifungal | 16 µg/mL |
Antitumor Activity
Ethanone derivatives have also been investigated for their antitumor potential . A study highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has shown promising results against several cancer cell lines, including breast and lung cancer cells .
Case Study: Antitumor Efficacy
In a controlled laboratory setting, Ethanone oxime was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 and 30 µM for A549 cells.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of Ethanone derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response .
Table 2: Anti-inflammatory Effects of Ethanone Derivatives
Compound Name | Inhibition Percentage (%) | Target Enzyme |
---|---|---|
Ethanone oxime | 75% | COX-2 |
The biological activity of Ethanone oxime can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors on cell membranes, influencing signal transduction pathways.
- DNA Interaction : Some studies suggest that it can bind to DNA, potentially disrupting replication in cancer cells.
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFDJSRQMAZXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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